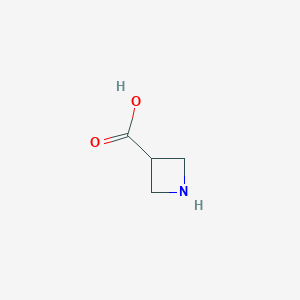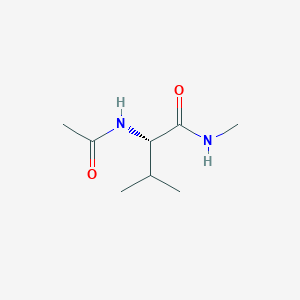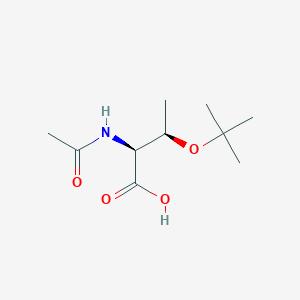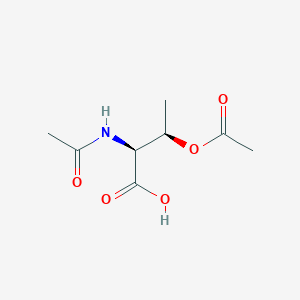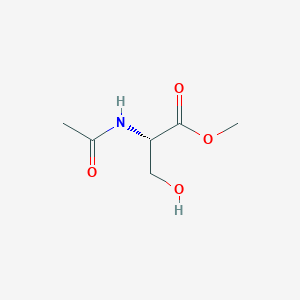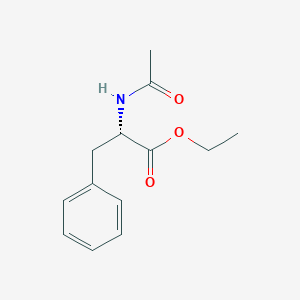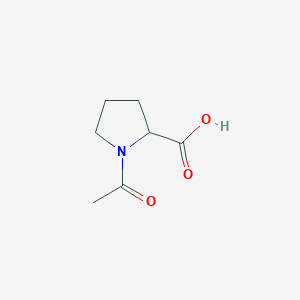
N-乙酰-L-脯氨酸
描述
N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . It is used to probe the active site of ACE and to differentiate the specificities of various aminoacylases . It is also used to study the physicochemical parameters of prolines .
Synthesis Analysis
N-Acetyl-L-proline can be synthesized in aqueous solutions with acetic anhydride as the acetylating agent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Molecular Structure Analysis
The empirical formula of N-Acetyl-L-proline is C7H11NO3 . Its molecular weight is 157.17 . The SMILES string representation is CC(=O)N1CCC[C@H]1C(O)=O .
Chemical Reactions Analysis
The reactions of N-Acetyl-L-proline were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Physical And Chemical Properties Analysis
N-Acetyl-L-proline is a white powder . It has a density of 1.3±0.1 g/cm^3, and its molar refractivity is 37.3±0.3 cm^3 . The polar surface area is 58 Å^2 .
科学研究应用
1. 研究细胞代谢和生物大分子合成 N-乙酰-L-脯氨酸是一种有价值的试剂,用于研究原核和真核细胞中的细胞代谢以及生物大分子合成的调节 . 它与天然存在的氨基酸竞争,掺入新生蛋白质中,导致蛋白质错误折叠 .
工业用途
除了基础研究外,N-乙酰-L-脯氨酸也是工业用途的有用化合物 . 例如,通过分离对L-脯氨酸类似物具有抗性的突变体,已经获得了过量产生L-脯氨酸的微生物 .
3. 微调生物学、药学或物理化学性质 N-乙酰-L-脯氨酸是微调天然存在或从头设计的肽的生物学、药学或物理化学性质的有希望的候选者 .
4. 探测血管紧张素转化酶(ACE)的活性位点 N-乙酰-L-脯氨酸是优选 ACE 底物的 COOH 末端二肽部分的类似物,用于探测 ACE 的活性位点 . 它可用于研究 ACE 对底物和抑制剂的结合 .
5. 区分各种氨酰基酰胺水解酶的特异性 N-乙酰-L-脯氨酸可用于鉴定、区分和表征N-酰基氨基酸酰胺水解酶/氨酰基酰胺水解酶 . 这有助于理解各种氨酰基酰胺水解酶的特异性 .
6. 研究脯氨酸的物理化学参数 N-乙酰-L-脯氨酸用于研究脯氨酸的物理化学参数 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
作用机制
Target of Action
N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . Its primary target is the enzyme (5R)-carbapenem-3-carboxylate synthase . This enzyme is involved in the biosynthesis of carbapenem antibiotics .
Mode of Action
N-Acetyl-L-proline interacts with its target enzyme by fitting into the active site, similar to the natural substrates of the enzyme . This interaction can influence the enzyme’s activity and lead to changes in the biochemical pathways where the enzyme is involved .
Biochemical Pathways
N-Acetyl-L-proline may affect the pathway of carbapenem antibiotic biosynthesis due to its interaction with (5R)-carbapenem-3-carboxylate synthase . It is also used to probe the active site of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure .
Result of Action
The molecular and cellular effects of N-Acetyl-L-proline’s action are largely dependent on its interaction with its target enzyme. By interacting with (5R)-carbapenem-3-carboxylate synthase, it may influence the production of carbapenem antibiotics . When used to probe the active site of ACE, it can provide insights into the enzyme’s function and its role in regulating blood pressure .
Action Environment
The action, efficacy, and stability of N-Acetyl-L-proline can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interaction with its target enzyme . The pH and temperature of the environment can also impact its stability and activity
安全和危害
属性
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910312 | |
| Record name | 1-Acetyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
68-95-1, 1074-79-9 | |
| Record name | N-Acetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Acetyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



